2-Chloropyrido[2,3-b]pyrazine
CAS No.: 70838-55-0
Cat. No.: VC3752306
Molecular Formula: C7H4ClN3
Molecular Weight: 165.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70838-55-0 |
|---|---|
| Molecular Formula | C7H4ClN3 |
| Molecular Weight | 165.58 g/mol |
| IUPAC Name | 2-chloropyrido[2,3-b]pyrazine |
| Standard InChI | InChI=1S/C7H4ClN3/c8-6-4-10-7-5(11-6)2-1-3-9-7/h1-4H |
| Standard InChI Key | SZRDXDOFCABQPA-UHFFFAOYSA-N |
| SMILES | C1=CC2=NC(=CN=C2N=C1)Cl |
| Canonical SMILES | C1=CC2=NC(=CN=C2N=C1)Cl |
Introduction
Chemical Properties and Structure
Basic Chemical Information
2-Chloropyrido[2,3-b]pyrazine is a heterocyclic compound belonging to the class of pyridopyrazines. It consists of a fused ring system with a chlorine substituent at the 2-position. The compound's chemical identity is characterized by the following parameters:
Table 1: Basic Chemical Properties of 2-Chloropyrido[2,3-b]pyrazine
| Property | Value |
|---|---|
| Chemical Name | 2-Chloropyrido[2,3-b]pyrazine |
| CAS Number | 70838-55-0 |
| Molecular Formula | C₇H₄ClN₃ |
| Molecular Weight | 165.58 g/mol |
| Synonyms | Pyrido[2,3-b]pyrazine, 3-chloro-; 3-Chloropyrido[2,3-b]pyrazine |
The structure features a bicyclic system with three nitrogen atoms and one chlorine atom, forming a unique scaffold with potential for multiple interactions in biological systems . The compound contains a pyridine ring fused with a pyrazine ring, creating a planar aromatic system that can serve as a valuable building block for medicinal chemistry applications.
Structural Characteristics
The molecular structure of 2-Chloropyrido[2,3-b]pyrazine consists of a pyridine ring fused with a pyrazine ring, with a chlorine atom at the 2-position. This arrangement creates a nearly planar heterocyclic system with specific electronic properties that make it useful for drug development. The presence of multiple nitrogen atoms in the ring system provides hydrogen bond acceptor sites, while the chlorine substituent serves as a potential site for nucleophilic substitution reactions, allowing for further functionalization .
Synthesis Methods
Preparation from 1H-pyrido[2,3-b]pyrazin-2-one
The primary synthetic route to 2-Chloropyrido[2,3-b]pyrazine involves the chlorination of 1H-pyrido[2,3-b]pyrazin-2-one using phosphorus oxychloride. This method offers a high yield and relatively straightforward procedure .
Table 2: Synthesis Parameters for 2-Chloropyrido[2,3-b]pyrazine
| Parameter | Value |
|---|---|
| Starting Material | 1H-pyrido[2,3-b]pyrazin-2-one (0.25 g, 1.69 mmol) |
| Reagent | Phosphorus oxychloride (5 mL) |
| Temperature | 90°C |
| Reaction Time | 2 hours |
| Workup | Quenching with ice water, extraction with dichloromethane |
| Purification | Drying over Na₂SO₄, filtration, concentration under vacuum |
| Yield | 260 mg (92%) |
| Physical Appearance | Brown solid |
Reaction Conditions and Mechanism
The synthesis begins with 1H-pyrido[2,3-b]pyrazin-2-one, which undergoes chlorination when treated with phosphorus oxychloride. The reaction is conducted at 90°C for 2 hours to ensure complete conversion. The reaction mechanism likely involves the activation of the carbonyl group by phosphorus oxychloride, followed by the substitution of the hydroxyl group with chlorine .
The high yield (92%) indicates that this method is efficient and suitable for large-scale preparation. The workup procedure involves quenching the reaction mixture with ice water, followed by extraction with dichloromethane. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to afford the final product .
Analytical Characterization
Spectroscopic Data
Analytical characterization of 2-Chloropyrido[2,3-b]pyrazine has been performed using various spectroscopic techniques, providing valuable data for structure confirmation and purity assessment.
Table 3: Spectroscopic Data for 2-Chloropyrido[2,3-b]pyrazine
| Technique | Data |
|---|---|
| Mass Spectrometry | MS m/z 166.0 [M+1]⁺ |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.21-9.20 (m, 1H), 9.16 (s, 1H), 8.66-8.63 (m, 1H), 7.97-7.94 (m, 1H) |
The ¹H NMR spectrum shows four distinct signals corresponding to the four aromatic protons in the compound. The signals at δ 9.21-9.20 and δ 9.16 are characteristic of the protons adjacent to the nitrogen atoms in the pyrazine ring, while the signals at δ 8.66-8.63 and δ 7.97-7.94 correspond to the protons in the pyridine ring .
The mass spectrum shows a molecular ion peak at m/z 166.0 [M+1]⁺, which is consistent with the calculated molecular weight of the compound .
Applications in Medicinal Chemistry
FGFR Inhibitor Development
One of the most significant applications of 2-Chloropyrido[2,3-b]pyrazine and its derivatives is in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors. FGFR-mediated signaling pathways are frequently dysregulated in various human malignancies, making FGFRs important targets for cancer treatment .
Research has shown that compounds based on the pyrrolo[2,3-b]pyrazine scaffold, which is related to the pyrido[2,3-b]pyrazine core, exhibit promising activity as FGFR inhibitors. These compounds contain a novel scaffold and unique molecular shape that contribute to their inhibitory activity .
Structure-Activity Relationships
Studies have investigated the structure-activity relationships of pyrido[2,3-b]pyrazine derivatives. Modification of the bicyclic scaffold significantly affects binding activity. For example, changing a pyrrolo[3,2-b]pyridine ring to a pyrrolo[2,3-b]pyrazine ring dramatically increased binding activity against FGFR1. At a concentration of 1 μM, certain compounds showed more than a 90% inhibition in FGFR1 enzymatic assays .
The research indicates that the bicyclic scaffold is crucial for activity, as opening the pyrrole ring to create a monocyclic structure resulted in a significant decrease in inhibitory potency . Additionally, the nearly right angle between the benzene group and the heterocyclic ring system appears to be important for binding affinity .
Nonlinear Optical Properties and Biological Activities
Recent research has also explored the nonlinear optical (NLO) properties and biological activities of pyrido[2,3-b]pyrazine derivatives. These compounds have shown remarkable NLO responses, suggesting potential applications in NLO technology .
Additionally, pyrido[2,3-b]pyrazine derivatives have been investigated for their antioxidant and antiurease activities, as well as for their potential use in electrochemical DNA sensing. These studies highlight the versatility of the pyrido[2,3-b]pyrazine scaffold and its potential applications in various fields beyond medicinal chemistry .
| Parameter | Classification |
|---|---|
| GHS Symbol | GHS07 |
| Signal Word | Warning |
| Hazard Statements | H302-H315-H319-H335 |
| Precautionary Statements | P261-P305+P351+P338 |
| HS Code | 2933998090 |
The hazard statements indicate that the compound may be harmful if swallowed (H302), may cause skin irritation (H315), may cause serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements suggest avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes if the compound gets into the eyes (P305+P351+P338) .
| Supplier Information | Details |
|---|---|
| Number of Suppliers | 41 suppliers reported |
| Representative Pricing | $75.00/100mg |
| Sample Supplier | AK Scientific |
| Catalog Number | Z4211 |
| Quantity | 250mg |
| Price | $304 (as of December 2021) |
The compound is available in various quantities, with prices varying depending on the supplier and quantity purchased . The relatively high price indicates that the compound is primarily used for research purposes rather than industrial applications.
The efficient synthetic route from 1H-pyrido[2,3-b]pyrazin-2-one, with a high yield of 92%, provides a practical method for obtaining this compound. The spectroscopic data presented in this report can serve as a reference for identifying and characterizing the compound in future research.
Recent studies on pyrido[2,3-b]pyrazine derivatives have revealed promising activities as FGFR inhibitors and interesting nonlinear optical properties, opening up new avenues for research in these areas. The safety information provided highlights the importance of proper handling procedures when working with this compound.
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